molecular formula C18H17ClN2O B1669650 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine CAS No. 442150-41-6

6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine

Cat. No. B1669650
CAS RN: 442150-41-6
M. Wt: 312.8 g/mol
InChI Key: NQNAQPVPGUVZAF-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.


Molecular Structure Analysis

The molecular formula of 6-chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine is C18H18Cl2N2O. It has an average mass of 349.254 Da and a monoisotopic mass of 348.079620 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 6-chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine .

Scientific Research Applications

Anticancer Potential

The compound 6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine and its derivatives have been studied for their potential in anticancer therapy. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has shown promising results as an apoptosis inducer and anticancer agent, particularly notable for its high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives, including those related to this compound, have been explored. Secondary and tertiary amines bearing 2-chloro-6-methylquinoline showed significant antifungal and antibacterial activities against various strains, highlighting the compound's potential in antimicrobial applications (Kumar et al., 2011).

Pharmacological Effects on Blood Pressure and Respiration

The pharmacological effects of isoquinoline derivatives on blood pressure, respiration, and smooth muscle have been studied, suggesting potential therapeutic applications. This includes the observation that ethoxy groups in compounds like this compound can influence these physiological actions (Fassett & Hjort, 1938).

Fluorescence Properties in Biochemistry

Quinoline derivatives, including those related to the compound , have been synthesized and evaluated for their fluorescence properties. This is particularly relevant in biochemistry for studying various biological systems (Kadrić et al., 2014).

Corrosion Inhibition

The compound and its derivatives have also been investigated for their corrosion inhibition properties. For instance, certain quinoline derivatives have been found to be effective in inhibiting the corrosion of mild steel in hydrochloric acid solutions, suggesting potential applications in material science (Prabhu et al., 2008).

properties

IUPAC Name

6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-3-22-15-7-5-14(6-8-15)21-18-10-12(2)20-17-9-4-13(19)11-16(17)18/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNAQPVPGUVZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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